10-Benzenesulfonyl-10H-phenothiazine
Description
10-Benzenesulfonyl-10H-phenothiazine (CAS No. 58010-02-9) is a phenothiazine derivative characterized by a benzenesulfonyl group (-SO₂C₆H₅) at the N-10 position of the phenothiazine core. Its molecular formula is C₁₈H₁₃NO₂S₂, with a molecular weight of 339.439 g/mol . Phenothiazines are a well-studied class of heterocyclic compounds with applications ranging from pharmaceuticals (e.g., antipsychotics) to materials science .
Properties
CAS No. |
58010-02-9 |
|---|---|
Molecular Formula |
C18H13NO2S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
10-(benzenesulfonyl)phenothiazine |
InChI |
InChI=1S/C18H13NO2S2/c20-23(21,14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
HHQUWQFMRNVYKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Other CAS No. |
58010-02-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of phenothiazine derivatives are heavily influenced by substituents at the N-10 position. Below is a comparative analysis of key compounds:
Key Observations :
- Electron Effects: The benzenesulfonyl group in this compound withdraws electron density, increasing oxidative stability compared to electron-donating groups like methyl or ethyl .
- Solubility : Polar substituents (e.g., sulfonyl, carboxyl) improve aqueous solubility, whereas hydrophobic groups (e.g., methyl, ethyl) enhance lipid solubility .
- Biological Activity : Carboxylic acid derivatives (e.g., compound 5a in ) show promise as histone deacetylase (HDAC) inhibitors, while sulfonyl derivatives may exhibit antioxidant or anti-inflammatory properties .
Yield and Purity :
- Methyl derivatives (e.g., 10-methyl-10H-phenothiazine) are typically high-yielding (>80%) due to straightforward alkylation .
- Complex sulfonyl-azetidinone derivatives () require multi-step synthesis, resulting in lower yields (~30–50%) .
Physical and Spectroscopic Properties
Notable Trends:
- The sulfonyl group in this compound deshields nearby protons, causing downfield shifts in NMR compared to methyl derivatives .
- High melting points in carboxylic acid derivatives correlate with strong intermolecular hydrogen bonding .
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